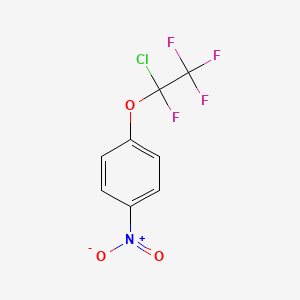
4-(2-Chloro-1,1,2-trifluoroethyl)-(t-butyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-1,1,2-trifluoroethyl)-(t-butyl)benzene (abbreviated as 4-(2-Cl-1,1,2-CF3-t-Bu)benzene) is a synthetic organic compound with a wide range of applications in various scientific research disciplines. It is a colorless liquid with a boiling point of 208.3 °C and a melting point of -54.1 °C. It is a precursor to many other compounds and can be used as a starting material for synthesis of other organic compounds. The compound has been extensively studied for its use in the synthesis of organic compounds, its mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(2-Cl-1,1,2-CF3-t-Bu)benzene has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various organic compounds, such as trifluorobenzene and fluorinated benzenes. It has also been used as a reagent in the synthesis of other compounds, such as polyfluoroarenes and polyfluorinated ethers. Additionally, 4-(2-Cl-1,1,2-CF3-t-Bu)benzene has been used as a catalyst in the preparation of a variety of organic compounds, such as polymers and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Cl-1,1,2-CF3-t-Bu)benzene is not well understood. However, it is believed that the compound acts as a Lewis acid, which can form complexes with other molecules. This complexation allows for the formation of new bonds and the rearrangement of existing bonds. Additionally, the compound is believed to act as a catalyst in certain reactions, allowing for the formation of new products.
Biochemical and Physiological Effects
4-(2-Cl-1,1,2-CF3-t-Bu)benzene has been studied for its biochemical and physiological effects. The compound has been shown to have no significant acute or chronic toxicity in laboratory animals. Additionally, the compound has been shown to have no mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(2-Cl-1,1,2-CF3-t-Bu)benzene in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it a cost-effective choice for many research applications. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, the compound is also highly volatile, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(2-Cl-1,1,2-CF3-t-Bu)benzene. One potential direction is the development of new synthetic routes for the production of the compound. Additionally, further research into the biochemical and physiological effects of the compound may be useful in developing new applications for the compound. Finally, further research into the mechanism of action of the compound could help to elucidate its role in various reactions.
Synthesemethoden
4-(2-Cl-1,1,2-CF3-t-Bu)benzene can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-1,1,2-trifluoroethylbenzene with t-butyllithium. This reaction yields the product 4-(2-Cl-1,1,2-CF3-t-Bu)benzene in yields of up to 98%. The second step involves the reaction of 4-(2-Cl-1,1,2-CF3-t-Bu)benzene with a base, such as potassium carbonate, to produce the desired product.
Eigenschaften
IUPAC Name |
1-tert-butyl-2-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O/c1-11(2,3)8-6-4-5-7-9(8)17-12(15,16)10(13)14/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGXMSZQLLAVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)







